Iron(III) Chelation Stability Constant Profile vs. Clinical Chelators Defines Therapeutic Positioning
Maltol binds Fe(III) with a cumulative stability constant log β₃ = 30, forming a neutral tris(maltolato)iron(III) complex [FeMa₃] at physiological pH [1]. This positions maltol as a moderate-affinity chelator compared to the clinical standards deferiprone (log β₃ = 35), mimosine (log β₃ = 36), tropolone (log β₃ = 32), and deferoxamine (log β₃ = 31) [1]. Critically, unlike deferoxamine (positively charged complex, MW 561) and mimosine (zwitterionic), the neutral charge of the maltol–Fe(III) complex (MW ~504) enables passive diffusion across cell membranes, a property shared with deferiprone and tropolone but combined with a more favorable octanol/water partition coefficient (Kpar = 1.23 for free maltol, 0.32 for its Fe complex) [1]. This neutral lipophilic complex underpins the FDA approval of ferric maltol (Accrufer®) as an oral iron replacement product, with Phase 3 data demonstrating a clinically meaningful hemoglobin increase of 1.1 g/dL at Week 12 in adolescent patients [2].
| Evidence Dimension | Cumulative Fe(III) stability constant (log β₃) and complex properties at physiological pH |
|---|---|
| Target Compound Data | log β₃ = 30; MW 126; Kpar (chelator) = 1.23; Kpar (Fe complex) = 0.32; neutral charge |
| Comparator Or Baseline | Deferiprone (log β₃ = 35; MW 139; Kpar 0.18; neutral), Deferoxamine (log β₃ = 31; MW 561; Kpar 0.02; positive), Tropolone (log β₃ = 32; MW 122; Kpar 3.04; neutral), Mimosine (log β₃ = 36; MW 198; Kpar 0.01; zwitterionic) |
| Quantified Difference | Maltol log β₃ is 5 units lower than deferiprone (10⁵-fold weaker binding) but 1 unit lower than deferoxamine; neutral complex charge shared only with deferiprone and tropolone; Kpar 4–123× higher than deferoxamine and mimosine |
| Conditions | Potentiometric and spectrophotometric determination at 25 °C; physiological pH; data compiled and adapted in Molecules 2019 [10] |
Why This Matters
The moderate affinity combined with neutral, membrane-permeable complex geometry makes maltol uniquely suited for oral iron supplementation—unlike high-affinity chelators (deferiprone, deferoxamine) designed for iron overload, maltol delivers iron rather than depleting it.
- [1] Hider RC, et al. Table 2: Iron(III) stability constants (log β), molecular weight, partition coefficients (Kpar) of chelator and chelator–iron complex, and charge at physiological pH. Adapted from reference [10] in Molecules. 2019; PMC6332094. View Source
- [2] U.S. FDA. FDA Expands Ferric Maltol Approval to Adolescents for Iron Deficiency Treatment. Press Release, December 22, 2025. Clinical data: FORTIS trial, hemoglobin increase 1.1 g/dL at Week 12. View Source
